
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one, 6,11-dihydro-2-chloro-7-nitro-6-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1)ベンゾピラノ(2,3-b)(1,5)ベンゾジアゼピン-13(5ah)-オン, 6,11-ジヒドロ-2-クロロ-7-ニトロ-6-(フェニルメチル)-は、ベンゾジアゼピン類に属する複雑な有機化合物です。この化合物は、ベンゾジアゼピンコアにベンゾピラノ環が融合した独特の構造を特徴としています。
準備方法
合成経路および反応条件
(1)ベンゾピラノ(2,3-b)(1,5)ベンゾジアゼピン-13(5ah)-オン, 6,11-ジヒドロ-2-クロロ-7-ニトロ-6-(フェニルメチル)-の合成は、通常、複数段階の有機反応を伴います。このプロセスは、ベンゾピラノ環の調製から始まり、続いてベンゾジアゼピンコアの導入が行われます。その後、様々な置換反応によってクロロ基、ニトロ基、フェニルメチル基が導入されます。これらの反応で一般的に使用される試薬には、塩素化剤、硝化剤、ベンジルハライドなどがあります。反応条件では、多くの場合、高い収率と純度を得るために、制御された温度と触媒の使用が必要です。
工業生産方法
この化合物の工業生産は、実験室規模の合成方法の拡大を伴います。反応物の量増加に対応するために、大型反応器と連続フローシステムが採用されます。自動化システムを使用することで、反応条件を正確に制御し、製品品質の一貫性を確保できます。結晶化、蒸留、クロマトグラフィーなどの精製技術を使用して、最終生成物を単離します。
化学反応の分析
反応の種類
(1)ベンゾピラノ(2,3-b)(1,5)ベンゾジアゼピン-13(5ah)-オン, 6,11-ジヒドロ-2-クロロ-7-ニトロ-6-(フェニルメチル)-は、次のような様々な化学反応を起こします。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化できます。
還元: 還元反応は、ニトロ基を除去したり、アミノ基に変換したりするために使用できます。
置換: ハロゲン化、硝化、その他の置換反応は、官能基を導入または置換するために一般的に行われます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素ガスとパラジウム触媒、または水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 硫酸、硝酸、ハロゲン化剤などの試薬が、制御された条件下で使用されます。
主要な生成物
これらの反応によって生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってヒドロキシル化誘導体が生成される場合があり、還元によってアミノ置換された化合物が生成される場合があります。
科学研究の応用
化学
化学において、(1)ベンゾピラノ(2,3-b)(1,5)ベンゾジアゼピン-13(5ah)-オン, 6,11-ジヒドロ-2-クロロ-7-ニトロ-6-(フェニルメチル)-は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造は、新しい化学反応の探求と新規化合物の開発を可能にします。
生物学
生物学的に、この化合物は、様々な生体分子との潜在的な相互作用について研究されています。特定の受容体に結合する能力により、薬物開発と生化学研究の候補となります。
医学
医学では、(1)ベンゾピラノ(2,3-b)(1,5)ベンゾジアゼピン-13(5ah)-オン, 6,11-ジヒドロ-2-クロロ-7-ニトロ-6-(フェニルメチル)-は、その潜在的な治療効果について調査されています。その構造は、神経障害、不安、その他の医学的状態の治療に適用できる可能性を示唆しています。
産業
産業的には、この化合物は、新素材の開発や、他の価値のある化学物質の合成のための前駆体として使用されます。その独特の特性により、医薬品や特殊化学品など、様々な用途に適しています。
科学的研究の応用
Chemistry
In chemistry, (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one, 6,11-dihydro-2-chloro-7-nitro-6-(phenylmethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific receptors makes it a candidate for drug development and biochemical research.
Medicine
In medicine, (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one, 6,11-dihydro-2-chloro-7-nitro-6-(phenylmethyl)- is investigated for its potential therapeutic effects. Its structure suggests it may have applications in treating neurological disorders, anxiety, and other medical conditions.
Industry
Industrially, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its unique properties make it suitable for various applications, including pharmaceuticals and specialty chemicals.
作用機序
(1)ベンゾピラノ(2,3-b)(1,5)ベンゾジアゼピン-13(5ah)-オン, 6,11-ジヒドロ-2-クロロ-7-ニトロ-6-(フェニルメチル)-の作用機序には、特定の分子標的との相互作用が関係しています。この化合物は、中枢神経系の受容体に結合し、神経伝達物質の活動を調節します。この相互作用は、神経シグナル伝達経路の変化につながり、その治療効果をもたらします。関与する正確な分子経路は、まだ調査中ですが、GABA作動性およびセロトニン作動性システムに影響を与えると考えられています。
類似化合物の比較
類似化合物
ジアゼパム: 同様の不安解作用と鎮静作用を持つ別のベンゾジアゼピン。
ニトラゼパム: 催眠効果で知られ、不眠症の治療に使用されます。
クロナゼパム: 抗けいれん効果で知られ、てんかんの治療に使用されます。
独自性
(1)ベンゾピラノ(2,3-b)(1,5)ベンゾジアゼピン-13(5ah)-オン, 6,11-ジヒドロ-2-クロロ-7-ニトロ-6-(フェニルメチル)-を際立たせているのは、その官能基の独特な組み合わせです。この組み合わせにより、異なる薬理学的特性がもたらされる可能性があります。選択的な受容体結合と特定の治療効果の可能性により、さらなる研究開発の対象となる化合物となっています。
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Nitrazepam: Known for its hypnotic effects, used in the treatment of insomnia.
Clonazepam: Used for its anticonvulsant properties in the treatment of epilepsy.
Uniqueness
What sets (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one, 6,11-dihydro-2-chloro-7-nitro-6-(phenylmethyl)- apart is its unique combination of functional groups, which may confer distinct pharmacological properties. Its potential for selective receptor binding and specific therapeutic effects makes it a compound of interest for further research and development.
特性
CAS番号 |
119707-43-6 |
|---|---|
分子式 |
C23H16ClN3O4 |
分子量 |
433.8 g/mol |
IUPAC名 |
6-benzyl-2-chloro-7-nitro-5a,11-dihydrochromeno[2,3-b][1,5]benzodiazepin-13-one |
InChI |
InChI=1S/C23H16ClN3O4/c24-15-9-10-20-16(11-15)22(28)17-12-25-18-7-4-8-19(27(29)30)21(18)26(23(17)31-20)13-14-5-2-1-3-6-14/h1-12,23,25H,13H2 |
InChIキー |
XREBNVXMDITXKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C3C(=CNC4=C2C(=CC=C4)[N+](=O)[O-])C(=O)C5=C(O3)C=CC(=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


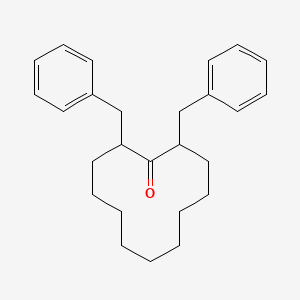
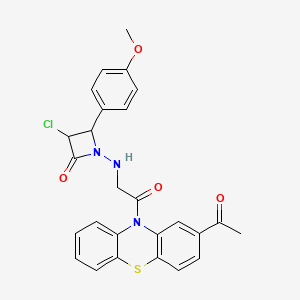
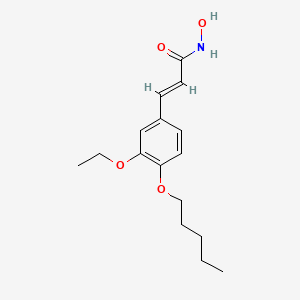

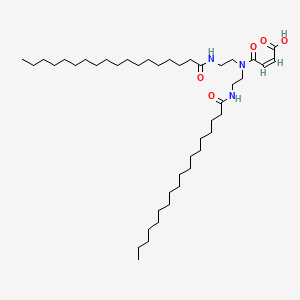
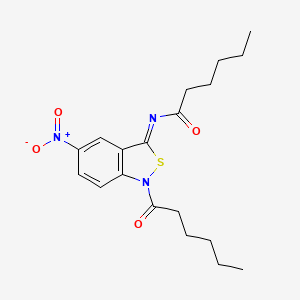



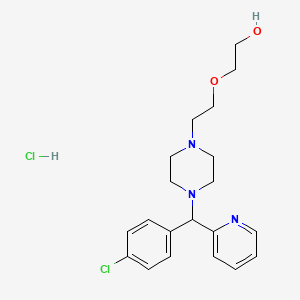
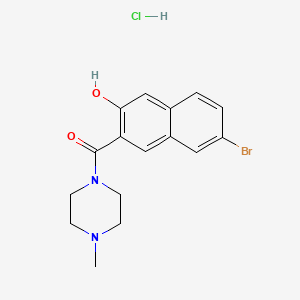
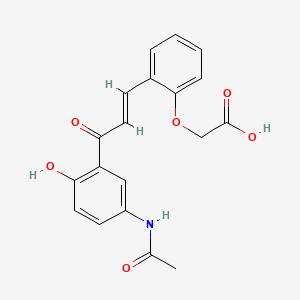
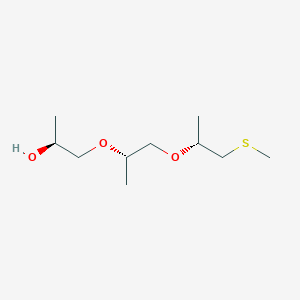
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine](/img/structure/B12695114.png)
